molecular formula C18H15N5O2 B13865434 N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide

N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide

Cat. No.: B13865434
M. Wt: 333.3 g/mol
InChI Key: ABXBRHQLGPRAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide is a benzamide derivative featuring a pyrimidine scaffold substituted with amino and formyl groups at positions 6 and 5, respectively. The compound’s structure integrates a central pyrimidine ring connected via an amino linker to a para-substituted phenyl group, which is further conjugated to a benzamide moiety. The formyl group may enhance hydrogen-bonding interactions, while the amino group contributes to solubility and electronic modulation of the pyrimidine ring.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

N-[4-[(6-amino-5-formylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C18H15N5O2/c19-16-15(10-24)17(21-11-20-16)22-13-6-8-14(9-7-13)23-18(25)12-4-2-1-3-5-12/h1-11H,(H,23,25)(H3,19,20,21,22)

InChI Key

ABXBRHQLGPRAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=NC(=C3C=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,6-diamino-5-formylpyrimidine with 4-aminobenzamide under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism. This inhibition can lead to the suppression of tumor cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

  • : Diaminopyrimidine inhibitors with hydroxypropan-2-ylamino groups show nanomolar EGFR inhibition, suggesting the target compound’s amino-formyl motif could mimic this activity .
  • : Diphenylpyrimidines exhibit anti-inflammatory activity, implying the target compound’s pyrimidine-aryl architecture may broaden therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.